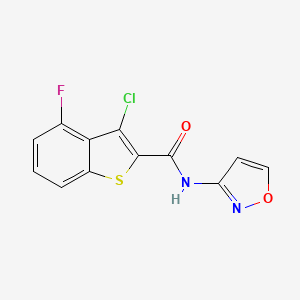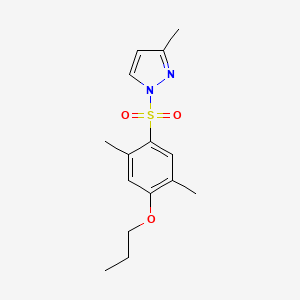![molecular formula C13H17F3N2S B4619525 N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4619525.png)
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
Vue d'ensemble
Description
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C13H17F3N2S and its molecular weight is 290.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.10645421 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemosensors for Environmental and Biological Applications
Thioureas and their derivatives are extensively utilized in the development of chemosensors due to their ability to establish inter- and intramolecular hydrogen bonding. This property makes them effective for detecting a range of environmental pollutants and analytes. Recent advances have led to the creation of highly sensitive, selective, and simple fluorimetric and colorimetric chemosensors. These sensors are employed for the detection and determination of various anions (e.g., CN-, AcO-, F-, ClO-) and neutral analytes (e.g., ATP, DCP, Amlodipine) in biological, environmental, and agricultural samples. The versatility of thiourea-based chemosensors supports the design of new organic sensors for detecting different analytes, highlighting their importance in enhancing environmental safety and agricultural productivity (Al-Saidi & Khan, 2022).
Coordination Chemistry and Biological Properties
Thiourea derivatives play a significant role in coordination chemistry, where they act as ligands to form complexes with various metals. These complexes have shown potential in a wide range of applications, from catalysis to materials science. The nitrogen substituents in thioureas influence their coordination properties and have led to novel applications in creating transition metal complexes. These complexes are explored for their biological activities, demonstrating the interdisciplinary nature of thiourea chemistry. This area of study provides insights into designing compounds with enhanced biological or catalytic activities, showing the potential of thioureas in contributing to new therapeutic agents and catalytic processes (Saeed, Flörke, & Erben, 2014).
Environmental Impact and Degradation of Pesticides
In the context of environmental science, thiourea derivatives are investigated for their role in the biodegradation of pesticides. Understanding the fate of these chemicals in the environment is crucial for assessing their impact and mitigating potential harm. Research on phenylurea herbicides, for example, highlights the importance of microbial degradation in the natural attenuation of these compounds in agricultural soils. This research informs strategies for managing the environmental footprint of agricultural practices, emphasizing the need for sustainable approaches to pesticide use (Hussain et al., 2015).
Propriétés
IUPAC Name |
1-pentan-3-yl-3-[2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2S/c1-3-9(4-2)17-12(19)18-11-8-6-5-7-10(11)13(14,15)16/h5-9H,3-4H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKENJYSSKAVLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=S)NC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B4619444.png)
![3,6-DICYCLOPROPYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4619451.png)

![methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4619461.png)
![3-(3-acetylphenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4619465.png)
![N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B4619473.png)
![[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-NITROPHENYL) ETHER](/img/structure/B4619481.png)
![4-(benzylsulfonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4619487.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B4619517.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide](/img/structure/B4619531.png)


![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4619564.png)
![N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B4619570.png)
